4-cyclopropyl-1-methyl-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a heterocyclic molecule featuring a 1,2,4-triazol-5(4H)-one core substituted with a cyclopropyl group at position 4 and a methyl group at position 1. The triazole ring is further functionalized at position 3 with a piperidin-4-yl moiety linked via a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. The piperidine ring may enhance solubility or influence conformational stability, while the cyclopropyl group introduces steric constraints that could modulate binding affinity .
Properties
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-9-12(24-18-16-9)14(22)20-7-5-10(6-8-20)13-17-19(2)15(23)21(13)11-3-4-11/h10-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNARVCWFMJGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyclopropyl-1-methyl-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that incorporates multiple heterocyclic structures, notably a triazole and thiadiazole moiety. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the potential of compounds containing triazole and thiadiazole rings as antimicrobial agents. The incorporation of these moieties has been shown to enhance the efficacy against various bacterial and fungal strains. For instance, derivatives of 1,2,4-triazoles have demonstrated broad-spectrum antifungal activity due to their ability to inhibit ergosterol synthesis in fungi .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been associated with cytotoxic effects against cancer cell lines. For example, compounds with similar structural features have exhibited IC50 values in the low micromolar range against various tumor cells . The mechanism often involves the induction of apoptosis through modulation of key signaling pathways involved in cell survival and proliferation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The triazole ring can interact with enzyme active sites, inhibiting their function. This is particularly relevant in the context of antifungal activity where triazoles inhibit lanosterol demethylase.
- Receptor Modulation : The piperidine component may influence receptor interactions, potentially affecting neurotransmitter systems or other signaling pathways involved in cell growth and differentiation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiadiazole and triazole rings significantly affect biological activity. Key findings include:
- Substituents on the Thiadiazole Ring : Methyl substitutions at specific positions enhance lipophilicity and biological activity.
- Cyclopropyl Group : The presence of a cyclopropyl group has been linked to increased binding affinity for target proteins due to its unique steric properties.
Comparative Analysis Table
| Compound | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|
| Compound A | 1.61 ± 1.92 | Antitumor | |
| Compound B | 0.98 ± 0.15 | Antifungal | |
| Compound C | 2.34 ± 0.45 | Antimicrobial |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar triazole derivatives against Candida albicans and Staphylococcus aureus, finding significant inhibition at concentrations as low as 10 µg/mL.
- Cytotoxicity Assessment : Another investigation into the anticancer properties revealed that a related compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 5 µM.
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole moiety present in the compound plays a crucial role in its antimicrobial properties. Numerous studies have reported that derivatives containing thiadiazole exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against a range of pathogens including Staphylococcus aureus, E. coli, and Candida albicans .
Case Study:
A derivative of the thiadiazole scaffold was tested against various bacterial strains and demonstrated superior activity compared to standard antibiotics. For example, a compound with a similar structure exhibited minimum inhibitory concentrations (MIC) significantly lower than those of established drugs like fluconazole and ofloxacin .
| Compound | Target Pathogen | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
|---|---|---|---|---|
| Thiadiazole Derivative | E. coli | 31.25 | Ofloxacin | 62.5 |
| Thiadiazole Derivative | C. albicans | 32.6 | Fluconazole | 47.5 |
Anticonvulsant Properties
Research indicates that compounds featuring the triazole ring are promising candidates for anticonvulsant activity. The structural characteristics of these compounds can enhance their interaction with biological targets involved in seizure pathways.
Case Study:
In a study examining novel thiazole-linked triazoles, several compounds were found to provide significant protection in seizure models, with some demonstrating efficacy comparable to established anticonvulsants like sodium valproate .
Crop Protection
The unique properties of thiadiazole compounds have led to their investigation as potential crop protection agents. These compounds have shown efficacy against various plant pathogens, contributing to their development as fungicides or herbicides.
Case Study:
A patent describes the synthesis of thiadiazole derivatives aimed at enhancing crop resistance against fungal infections. These compounds were tested in field conditions and demonstrated significant protective effects against common agricultural pests .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Piperidine Derivatives
- 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride (): This compound shares the cyclopropyl-triazole and piperidine motifs with the target molecule but lacks the thiadiazole-carbonyl linkage.
Thiadiazole/Thiazole-Containing Heterocycles
- (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime (): The thiazole ring here serves as an electron-withdrawing group, similar to the thiadiazole in the target compound. However, the aldehyde-oxime moiety introduces different reactivity (e.g., Schiff base formation) compared to the triazolone’s hydrogen-bonding capacity .
- 923758-14-9 ():
This compound contains a cyclopropyl-triazole linked via a thioether to a propanamide group. The absence of the piperidine-thiadiazole-carbonyl system may result in reduced steric hindrance and altered pharmacokinetics .
Benzothiazole-Pyrazolone Systems
- 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ():
The benzothiazole and pyrazolone groups provide π-π stacking and tautomeric versatility, respectively. In contrast, the target compound’s thiadiazole and triazolone may prioritize electrostatic interactions over aromatic stacking .
Research Findings and Hypothetical Data
Table 1: Structural and Hypothetical Property Comparison
*LogP values estimated via fragment-based methods.
Key Insights:
- Solubility : The piperidine-thiadiazole system may reduce aqueous solubility compared to the hydrochloride derivative () but improve lipid bilayer penetration .
- Biological Interactions: The triazolone’s NH and carbonyl groups could serve as hydrogen-bond donors/acceptors, making it a candidate for protease or kinase inhibition, whereas benzothiazole-containing analogs () may target DNA or RNA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
